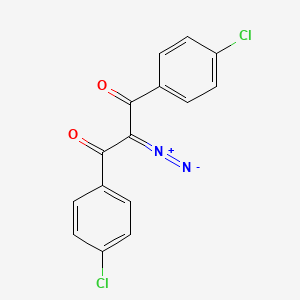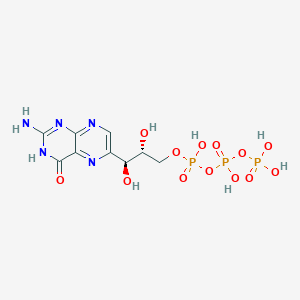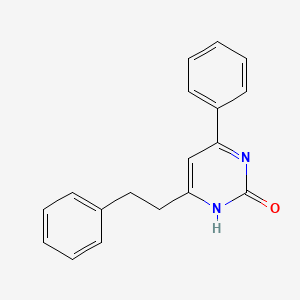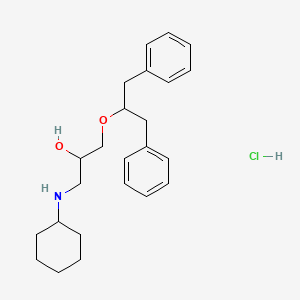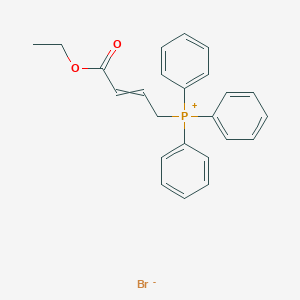
(4-Ethoxy-4-oxobut-2-en-1-yl)(triphenyl)phosphanium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Ethoxy-4-oxobut-2-en-1-yl)(triphenyl)phosphanium bromide is a chemical compound with the molecular formula C24H26BrO2P. It is a phosphonium salt, which is often used in organic synthesis and various chemical reactions. The compound is known for its unique structure, which includes a triphenylphosphonium group and an ethoxy-oxobut-2-enyl moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Ethoxy-4-oxobut-2-en-1-yl)(triphenyl)phosphanium bromide typically involves the reaction of triphenylphosphine with an appropriate alkylating agent. One common method is the reaction of triphenylphosphine with 4-ethoxy-4-oxobut-2-en-1-yl bromide under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is often heated to facilitate the formation of the phosphonium salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined and heated under controlled conditions. The product is then purified using techniques such as recrystallization or chromatography to obtain a high-purity compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
(4-Ethoxy-4-oxobut-2-en-1-yl)(triphenyl)phosphanium bromide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized products.
Reduction: It can be reduced under specific conditions to yield reduced forms.
Substitution: The bromide ion can be substituted with other nucleophiles in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like hydroxide ions or alkoxide ions can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized phosphonium salts, while reduction can produce reduced phosphonium compounds.
Scientific Research Applications
(4-Ethoxy-4-oxobut-2-en-1-yl)(triphenyl)phosphanium bromide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: The compound can be used in studies involving phosphonium salts and their biological activities.
Medicine: Research into the potential medicinal properties of phosphonium compounds includes their use as potential drug candidates.
Industry: The compound is used in the production of various chemicals and materials, including polymers and specialty chemicals.
Mechanism of Action
The mechanism of action of (4-Ethoxy-4-oxobut-2-en-1-yl)(triphenyl)phosphanium bromide involves its interaction with molecular targets through its phosphonium group. The compound can participate in various chemical reactions, including nucleophilic substitution and oxidation-reduction reactions. The triphenylphosphonium group is known to facilitate the compound’s interaction with biological membranes, potentially affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
(4-Ethoxy-4-oxobutyl)(triphenyl)phosphanium bromide: Similar in structure but with slight variations in the alkyl group.
(3-Ethoxycarbonylprop-1-yl)triphenylphosphonium bromide: Another related compound with a different alkyl chain.
Uniqueness
(4-Ethoxy-4-oxobut-2-en-1-yl)(triphenyl)phosphanium bromide is unique due to its specific ethoxy-oxobut-2-enyl moiety, which imparts distinct chemical properties and reactivity compared to other phosphonium salts. This uniqueness makes it valuable in specific synthetic applications and research studies.
Properties
CAS No. |
33398-36-6 |
|---|---|
Molecular Formula |
C24H24BrO2P |
Molecular Weight |
455.3 g/mol |
IUPAC Name |
(4-ethoxy-4-oxobut-2-enyl)-triphenylphosphanium;bromide |
InChI |
InChI=1S/C24H24O2P.BrH/c1-2-26-24(25)19-12-20-27(21-13-6-3-7-14-21,22-15-8-4-9-16-22)23-17-10-5-11-18-23;/h3-19H,2,20H2,1H3;1H/q+1;/p-1 |
InChI Key |
ODGGPXZLYQEURA-UHFFFAOYSA-M |
Canonical SMILES |
CCOC(=O)C=CC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{(E)-[(4-Fluorophenyl)methylidene]amino}-2-methylpropan-1-ol](/img/structure/B14694439.png)
![[3-(methoxymethylcarbamoyloxy)-2,4-dimethylpentyl] N-(methoxymethyl)carbamate](/img/structure/B14694443.png)
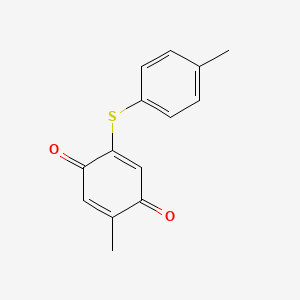

![1,5-Di-tert-butyl-7-oxabicyclo[4.1.0]hept-4-ene-2,3-dione](/img/structure/B14694459.png)
![(8R,9S,10S,13R,14S,17R)-3,3-dimethoxy-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene](/img/structure/B14694466.png)
